Benzenesulfonyl chloride, 4-benzoyl-
Description
Broader Context of Arenesulfonyl Chlorides in Organic Synthesis
Arenesulfonyl chlorides are a cornerstone in organic synthesis, primarily serving as versatile reagents for the introduction of the sulfonyl group (-SO2-) into molecules. chemguide.co.ukorganic-chemistry.org This functional group is a key component in a wide array of pharmaceuticals and agrochemicals. The high reactivity of the sulfonyl chloride group towards nucleophiles such as amines and alcohols allows for the straightforward formation of sulfonamides and sulfonate esters, respectively. chemguide.co.uktsijournals.comlibretexts.orglibretexts.org These reactions are fundamental in the construction of complex molecular architectures.
The general synthetic routes to arenesulfonyl chlorides are well-established. One common method involves the direct chlorosulfonation of an aromatic compound using chlorosulfonic acid. libretexts.orggoogle.com An alternative pathway is the reaction of a sulfonic acid or its salt with a chlorinating agent like thionyl chloride or phosphorus pentachloride. libretexts.org The choice of method often depends on the nature of the substituents already present on the aromatic ring.
Specific Focus on Substituted Benzenesulfonyl Chlorides, including those with Benzoyl Moieties
The functionality and application of arenesulfonyl chlorides can be finely tuned by the nature and position of substituents on the benzene (B151609) ring. Electron-withdrawing or electron-donating groups can significantly influence the reactivity of the sulfonyl chloride group and the properties of the resulting sulfonamides or sulfonate esters.
Among the myriad of substituted benzenesulfonyl chlorides, those bearing a benzoyl group represent a particularly interesting subclass. The benzoyl group, a ketone, introduces an additional site for chemical modification, allowing for the synthesis of more complex and potentially bioactive molecules. A notable example from patent literature describes the synthesis of 4-[[(2-methoxybenzoyl)amino]sulphonyl]benzoyl chloride, highlighting the utility of such structures in building elaborate molecules. google.com
The synthesis of benzenesulfonyl chlorides with a benzoyl substituent can be envisioned through several routes. One potential method is the Friedel-Crafts acylation of a pre-existing benzenesulfonyl chloride, although this can be challenging due to the deactivating nature of the sulfonyl chloride group. chemguide.co.ukorganic-chemistry.orgacs.orgmasterorganicchemistry.comkhanacademy.org A more plausible approach involves the chlorosulfonation of a benzophenone (B1666685) derivative. A patent describes a process for the combined production of substituted benzenesulfonyl chlorides and substituted benzoyl chlorides, which could be adapted for such a synthesis.
Rationale for Investigating Benzenesulfonyl Chloride, 4-benzoyl- and its Derivatives in Academic Research
The investigation into Benzenesulfonyl chloride, 4-benzoyl- and its derivatives is driven by the quest for novel molecules with specific chemical and biological properties. The bifunctional nature of this compound, possessing both a reactive sulfonyl chloride and a modifiable benzoyl group, makes it an attractive building block in several areas of chemical research.
In medicinal chemistry, the sulfonamide linkage is a well-known pharmacophore present in numerous antibacterial, and other therapeutic agents. The ability to introduce a benzoyl moiety offers a scaffold for further derivatization, potentially leading to new drug candidates with enhanced or novel biological activities. For instance, the synthesis of various N-aryl sulfonyl derivatives has been explored to study their antitumor and antibacterial activities. google.com
Furthermore, in materials science, the rigid structure of the benzophenone core combined with the reactive sulfonyl chloride handle could be utilized in the synthesis of novel polymers or functional materials with specific optical or electronic properties. The reactivity of the sulfonyl chloride allows for its incorporation into larger molecular frameworks through reactions with various nucleophiles. tsijournals.comlibretexts.orglibretexts.orgmnstate.edupearson.com
Interactive Data Table: Properties of Benzenesulfonyl Chloride, 4-benzoyl- (Predicted)
| Property | Value |
| Molecular Formula | C13H9ClO3S |
| Molecular Weight | 280.73 g/mol |
| Appearance | Predicted to be a solid |
| Melting Point | Not experimentally determined in searched literature |
| Boiling Point | Not experimentally determined in searched literature |
| Solubility | Expected to be soluble in organic solvents and reactive with nucleophilic solvents like water and alcohols. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
17318-70-6 |
|---|---|
Molecular Formula |
C13H9ClO3S |
Molecular Weight |
280.73 g/mol |
IUPAC Name |
4-benzoylbenzenesulfonyl chloride |
InChI |
InChI=1S/C13H9ClO3S/c14-18(16,17)12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H |
InChI Key |
DXVIQFCYFSKFOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Benzenesulfonyl Chloride, 4 Benzoyl and Its Analogs
Direct Synthesis Approaches to 4-Benzoyl-Benzenesulfonyl Chloride
The most direct conceptual approach to 4-benzoyl-benzenesulfonyl chloride is the chlorosulfonation of benzophenone (B1666685). However, this method is fraught with challenges regarding regioselectivity. The benzoyl group is a meta-directing deactivator, while the phenyl group itself is ortho, para-directing. The interplay of these electronic effects, coupled with the strong reaction conditions of chlorosulfonation, often leads to a mixture of isomers.
Research has shown that the direct chlorosulfonation of benzophenone with chlorosulfonic acid tends to yield the 3,3'-disulfonyl chloride as the major product, with only a low yield of the desired 4-monosubstituted product. This is attributed to the deactivating nature of the carbonyl group, which directs the incoming sulfonyl chloride group to the meta position on both phenyl rings.
| Starting Material | Reagent | Major Product | Reported Yield of 4-benzoyl-benzenesulfonyl chloride |
| Benzophenone | Chlorosulfonic Acid | Benzophenone-3,3'-disulfonyl chloride | Low |
Due to these selectivity issues, direct synthesis is generally not considered a viable or efficient method for the preparation of 4-benzoyl-benzenesulfonyl chloride.
Synthesis of Related 4-Substituted Benzenesulfonyl Chlorides as Precursors
A more practical approach involves the synthesis of a 4-substituted benzenesulfonyl chloride which can then be converted to the target molecule. This strategy relies on well-established methods for the preparation of arenesulfonyl chlorides.
Several general methods are widely used for the synthesis of arenesulfonyl chlorides:
Chlorosulfonation of Aromatic Compounds: This is a common method where an aromatic compound is treated with an excess of chlorosulfonic acid. nih.gov The reaction proceeds via electrophilic aromatic substitution.
From Sulfonic Acids or their Salts: Arenesulfonic acids or their corresponding salts can be converted to sulfonyl chlorides by treatment with chlorinating agents such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). uni-stuttgart.de
Sandmeyer-type Reaction: Aromatic amines can be converted to the corresponding diazonium salts, which are then reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride. researchgate.net
The chlorosulfonation of substituted benzenes is a versatile method for producing a wide range of benzenesulfonyl chloride derivatives. The regiochemical outcome of the reaction is dictated by the directing effects of the substituent already present on the benzene (B151609) ring. For instance, the chlorosulfonation of toluene (B28343) yields primarily p-toluenesulfonyl chloride due to the ortho, para-directing nature of the methyl group.
A key precursor for one of the indirect routes to 4-benzoyl-benzenesulfonyl chloride is 4-(chlorosulfonyl)benzoic acid. This intermediate can be synthesized by the oxidation of p-toluenesulfonyl chloride. In a typical procedure, p-toluenesulfonyl chloride is oxidized using a strong oxidizing agent like potassium permanganate (B83412) in an alkaline solution to afford potassium 4-carboxybenzenesulfonate. This salt is then treated with chlorosulfonic acid to yield 4-(chlorosulfonyl)benzoic acid.
| Starting Material | Reagents | Intermediate | Final Product | Reported Yield |
| p-Toluenesulfonyl chloride | 1. KMnO₄, KOH, H₂O2. Chlorosulfonic acid | Potassium 4-carboxybenzenesulfonate | 4-(Chlorosulfonyl)benzoic acid | 20% |
Strategies for Introducing the 4-Benzoyl Moiety onto Sulfonyl Chloride Scaffolds
Once a suitable benzenesulfonyl chloride precursor is obtained, the next critical step is the introduction of the benzoyl group at the 4-position.
A plausible and effective strategy involves a Friedel-Crafts acylation reaction. This can be envisioned in two ways: acylating a pre-formed benzenesulfonyl chloride or acylating a benzene ring with a benzoyl chloride derivative that already contains the sulfonyl chloride group.
Given the deactivating nature of the sulfonyl chloride group, a more feasible approach is to start with an intermediate like 4-(chlorosulfonyl)benzoic acid. This compound can be converted to its acid chloride, 4-(chlorosulfonyl)benzoyl chloride, by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting 4-(chlorosulfonyl)benzoyl chloride can then undergo a Friedel-Crafts acylation with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to furnish 4-benzoyl-benzenesulfonyl chloride.
Reaction Scheme:
Chlorination of 4-(chlorosulfonyl)benzoic acid: 4-(chlorosulfonyl)benzoic acid + SOCl₂ → 4-(chlorosulfonyl)benzoyl chloride + SO₂ + HCl
Friedel-Crafts Acylation: 4-(chlorosulfonyl)benzoyl chloride + Benzene (with AlCl₃ catalyst) → 4-Benzoyl-benzenesulfonyl chloride + HCl
An alternative strategy involves the use of sulfonamides as intermediates. A patent describes the preparation of 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides, which suggests a route starting from a benzoylated sulfonamide.
This pathway could begin with the synthesis of 4-benzoylbenzenesulfonamide. This intermediate could potentially be synthesized through a Friedel-Crafts reaction of benzoyl chloride with benzenesulfonamide, although the reactivity and selectivity of such a reaction would need to be carefully controlled.
A more controlled synthesis of 4-benzoylbenzenesulfonamide might start from 4-aminobenzophenone (B72274). The amino group of 4-aminobenzophenone can be diazotized and then converted to a sulfonyl chloride via a Sandmeyer-type reaction. The resulting 4-benzoyl-benzenesulfonyl chloride could then be reacted with ammonia (B1221849) to form 4-benzoylbenzenesulfonamide.
Once 4-benzoylbenzenesulfonamide is obtained, it can be converted back to the sulfonyl chloride. This transformation can be achieved by treatment with reagents such as phosphorus pentachloride or thionyl chloride, although this can be a challenging step.
Formation of Benzenesulfonyl Chloride, 4-benzoyl- through Functional Group Interconversions
The synthesis of 4-benzoylbenzenesulfonyl chloride can be effectively achieved through the process of functional group interconversion, a cornerstone of modern organic synthesis. This strategy involves the transformation of one functional group into another, in this case, the conversion of a sulfonic acid or its corresponding salt into a sulfonyl chloride. This particular conversion is a well-established and widely utilized method for preparing sulfonyl chlorides.
The primary precursor for this synthesis is 4-benzoylbenzenesulfonic acid or, more commonly, its sodium salt, sodium 4-benzoylbenzenesulfonate. The transformation to the desired sulfonyl chloride is accomplished by treatment with a suitable chlorinating agent. Several reagents are known to facilitate this conversion, with phosphorus pentachloride and thionyl chloride being among the most frequently employed.
A general and effective method for the preparation of benzenesulfonyl chlorides involves the reaction of the sodium salt of the corresponding sulfonic acid with phosphorus pentachloride. orgsyn.org This reaction is typically carried out by heating a mixture of the finely divided sodium sulfonate salt and phosphorus pentachloride. orgsyn.org The analogous application of this method to sodium 4-benzoylbenzenesulfonate would be expected to yield 4-benzoylbenzenesulfonyl chloride.
Alternatively, thionyl chloride is a common reagent for the conversion of carboxylic acids to acyl chlorides and can also be used for the preparation of sulfonyl chlorides from sulfonic acids. rsc.orgyoutube.commasterorganicchemistry.comdoubtnut.com The reaction of a sulfonic acid with thionyl chloride produces the sulfonyl chloride, sulfur dioxide, and hydrogen chloride. masterorganicchemistry.com The use of thionyl chloride is often advantageous as the byproducts, being gaseous, are easily removed from the reaction mixture. masterorganicchemistry.comresearchgate.net
The reaction conditions for these transformations can be optimized for factors such as temperature, reaction time, and solvent to achieve high yields and purity of the final product. For instance, in the synthesis of similar sulfonyl chlorides, the reaction with phosphorus pentachloride may require elevated temperatures, while reactions with thionyl chloride can often be performed under milder conditions, sometimes with the addition of a catalyst such as pyridine (B92270). rsc.org
Below is a data table summarizing typical conditions for the synthesis of analogous sulfonyl chlorides, which can be adapted for the preparation of 4-benzoylbenzenesulfonyl chloride.
| Precursor | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Sodium benzenesulfonate (B1194179) | Phosphorus pentachloride | None | 170-180 | 15 | 75-80 | orgsyn.org |
| Sodium benzenesulfonate | Phosphorus oxychloride | None | Not specified | Several | 74-87 | orgsyn.org |
| 2-Chloro-4,5-difluorobenzoic acid | Thionyl chloride | Not specified | 80 | Not specified | Not specified | google.com |
| Acetanilide / Chlorosulfonic acid | Phosphorus pentachloride | Chloroform | 59-71 | 2.5-3 | High | google.com |
Table 1. Reaction conditions for the synthesis of analogous sulfonyl chlorides.
Applications of 4 Benzoyl Benzenesulfonyl Chloride and Its Derivatives in Advanced Organic Synthesis
As Key Intermediates for Sulfonamide-Based Architectures
The sulfonyl chloride functional group is the quintessential precursor for the synthesis of sulfonamides, a critical pharmacophore in medicinal chemistry. The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and high-yielding method for forming the sulfonamide linkage. 4-Benzoyl-benzenesulfonyl chloride serves as a valuable intermediate in this context, enabling the introduction of a benzoylphenylsulfonyl scaffold into target molecules.
The general synthesis of benzenesulfonamides from the corresponding sulfonyl chlorides is typically achieved by reacting the sulfonyl chloride with ammonia (B1221849) or an appropriate amine. google.comnih.gov This amidation can be carried out in an aqueous medium or in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. echemcom.comwikipedia.org For instance, the reaction of 4-benzoyl-benzenesulfonyl chloride with an amine (R-NH₂) would yield the corresponding N-substituted-4-benzoylbenzenesulfonamide.
A notable application involves the synthesis of complex acylsulfamoylbenzamides. In related syntheses, precursors like 4-[[(2-methoxybenzoyl)amino]sulphonyl]benzoyl chloride are prepared and then reacted with amines to form the final product. google.com This highlights a strategy where the benzoyl group can be pre-functionalized before the sulfonamide bond is formed. The reaction is often conducted using the Schotten-Baumann method, which involves an amine, a carbonyl chloride (or sulfonyl chloride), and an aqueous alkali metal hydroxide (B78521) solution. google.com
The synthesis of sulfonamide-based structures using benzenesulfonyl chlorides is a cornerstone of modern drug discovery, and the presence of the benzoyl group in the 4-position of the ring offers a valuable point for further chemical modification or for specific interactions with biological targets.
Precursors for Substituted Pyrimidine (B1678525) Derivatives Bearing Sulfonamide and Carboxamide Moieties
Pyrimidine rings are core structures in numerous biologically active compounds. The synthesis of pyrimidine derivatives can be achieved through various condensation reactions. While direct synthesis from 4-benzoyl-benzenesulfonyl chloride is not commonly documented, its derivatives are instrumental. For example, a sulfonamide derivative of 4-benzoyl-benzenesulfonyl chloride can be incorporated into a pyrimidine synthesis.
One established route to pyrimidines involves the Biginelli reaction or similar cyclocondensation reactions. scilit.com A common strategy is the condensation of a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or thiourea (B124793) derivative. scilit.comresearchgate.net To incorporate the desired moieties, a precursor such as a chalcone (B49325) bearing a 4-benzoylphenyl group could be reacted with a guanidine (B92328) derivative that also contains a sulfonyl group.
Alternatively, existing amino-pyrimidine scaffolds can be functionalized. The reaction of an aminopyrimidine with 4-benzoyl-benzenesulfonyl chloride in the presence of a base like pyridine would lead to the formation of a sulfonamide-linked pyrimidine. echemcom.com This approach allows for the late-stage introduction of the 4-benzoylphenylsulfonyl group onto a pre-synthesized heterocyclic core.
Research has shown the synthesis of various substituted pyrimidines from chalcones condensed with guanidinyl derivatives, which have then been evaluated for biological activity. nih.gov The versatility of the sulfonyl chloride group allows for its reaction with various nucleophilic sites on the pyrimidine ring or its substituents, making it a valuable tool for creating complex pyrimidine-based molecules with potential pharmaceutical applications.
Utilization in the Construction of Functionalized Pyrazoles
Pyrazoles are another class of five-membered heterocyclic compounds with significant applications in medicinal and agricultural chemistry. nih.gov 4-Benzoyl-benzenesulfonyl chloride and its derivatives play a crucial role in the synthesis and functionalization of pyrazole-containing molecules.
One primary method for pyrazole (B372694) synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. To incorporate the 4-benzoylphenylsulfonyl moiety, 4-hydrazinobenzenesulfonamide can be used as the hydrazine source. This key intermediate, which can be prepared from the corresponding sulfonyl chloride, is reacted with various chalcones (1,3-diaryl-2-propen-1-ones) to yield pyrazole-based benzenesulfonamides. nih.gov The reaction typically proceeds via cyclization to form the 4,5-dihydropyrazole (pyrazoline) ring, which can subsequently be oxidized to the aromatic pyrazole if desired.
Another approach involves the direct functionalization of a pre-formed pyrazole ring. For instance, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid can be converted to its acid chloride, which then serves as a versatile intermediate for creating various amide and hydrazide derivatives. mdpi.comresearchgate.net While this example starts with a pre-functionalized pyrazole, it demonstrates the synthetic utility of the benzoyl-pyrazole scaffold.
Furthermore, pyrazole-4-sulfonyl chlorides are valuable building blocks themselves, synthesized through methods like the cyclization of hydrazines with specific aldehydes followed by oxidative chlorination. nih.govresearchgate.net These can then be reacted with various nucleophiles to build complex sulfonamide structures attached to the pyrazole core.
Table 1: Examples of Synthesized Pyrazole-Based Benzenesulfonamides This table is representative of the types of compounds synthesized in the cited research and may not be an exhaustive list.
| Compound Name | Starting Materials | Reference |
|---|---|---|
| 4-(3-(5-Bromo-2-hydroxyphenyl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | (E)-1-(5-bromo-2-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one and 4-hydrazinobenzenesulfonamide hydrochloride | nih.gov |
| 4-(3-(3,5-Dichloro-2-hydroxyphenyl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one and 4-hydrazinobenzenesulfonamide hydrochloride | nih.gov |
| 4-(3-(4-Fluoro-2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | (E)-1-(4-fluoro-2-hydroxyphenyl)-3-(p-tolyl)prop-2-en-1-one and 4-hydrazinobenzenesulfonamide hydrochloride | nih.gov |
| 4-Benzoyl-N',N'-dimethyl-1,5-diphenyl-1H-pyrazole-3-carbohydrazide | 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride and N,N-dimethylhydrazine | researchgate.net |
Role in the Synthesis of Benzoylthioureido Compounds and their Analogues
Benzoylthioureido compounds are a class of molecules that contain both a benzoyl and a thiourea moiety. They are typically synthesized from benzoyl isothiocyanates. While not a direct reaction of 4-benzoyl-benzenesulfonyl chloride, the synthesis of the key benzoyl isothiocyanate intermediate is highly relevant.
The general synthesis involves the conversion of a benzoic acid derivative to its corresponding acid chloride. nih.govnih.gov This acid chloride is then reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, to generate the benzoyl isothiocyanate in situ. This reactive intermediate is subsequently treated with an amine to furnish the target benzoylthioureido compound. nih.govnih.gov
To create analogues bearing a sulfonamide group, a molecule like sulfanilamide (B372717) (4-aminobenzenesulfonamide) can be used as the amine component. For example, reacting a substituted benzoyl isothiocyanate with sulfanilamide yields N-[(4-sulfamoylphenyl)carbamothioyl]benzamide derivatives. nih.govnih.gov This modular approach allows for the synthesis of a wide library of compounds by varying the substituents on both the benzoyl ring and the amine.
Table 2: Synthesis of Benzoylthioureido Derivatives This table illustrates the general synthetic pathway described in the literature.
| Step | Reactants | Intermediate/Product | Reference |
|---|---|---|---|
| 1 | Substituted Benzoic Acid, Thionyl Chloride | Substituted Benzoyl Chloride | nih.govnih.gov |
| 2 | Substituted Benzoyl Chloride, Ammonium Thiocyanate | Substituted Benzoyl Isothiocyanate | nih.govnih.gov |
| 3 | Substituted Benzoyl Isothiocyanate, Sulfanilamide | N-((4-sulfamoylphenyl)carbamothioyl)benzamide derivative | nih.govnih.gov |
Contributions to Benzosiloxaborole Derivatization
Benzosiloxaboroles are a class of organoboron compounds that have attracted interest in medicinal chemistry. The functionalization of the benzosiloxaborole core is crucial for tuning its properties. Substituted benzenesulfonyl chlorides, including those with a 4-benzoyl group, are employed as key reagents in this derivatization process.
The synthesis involves the preparation of a hydroxy-substituted benzosiloxaborole intermediate. rsc.orgnih.govrsc.org This hydroxyl group can then undergo reaction with various electrophiles. Specifically, treatment with substituted benzenesulfonyl chlorides affords benzosiloxaboroles bearing a functionalized benzenesulfonate (B1194179) ester moiety. rsc.orgnih.govrsc.org The reaction is typically carried out under mild conditions, often in the presence of a base to facilitate the nucleophilic attack of the hydroxyl group on the sulfonyl chloride.
This derivatization strategy has been used to synthesize a range of O-functionalized benzosiloxaboroles, and the resulting benzenesulfonate derivatives have shown significant biological activity, particularly against Gram-positive bacteria. rsc.orgnih.gov The benzoyl group on the benzenesulfonyl chloride provides an additional site for modification or interaction, enhancing the structural diversity and potential utility of the resulting benzosiloxaborole compounds.
Enabling Reagent in the Synthesis of Complex Heterocyclic Systems
Beyond the specific examples of pyrimidines and pyrazoles, 4-benzoyl-benzenesulfonyl chloride is an enabling reagent for accessing a broader range of complex heterocyclic systems. Its bifunctional nature allows it to act as a linchpin, connecting different molecular fragments or serving as a foundation upon which heterocyclic rings are built.
The reactivity of the sulfonyl chloride group with nucleophiles is a common theme. It can be used to functionalize nitrogen-containing heterocycles like indoles, indolines, and tetrahydroquinolines, leading to N-benzenesulfonyl derivatives. researchgate.net This reaction is often straightforward and high-yielding, providing a reliable method for modifying the properties of the parent heterocycle.
Furthermore, benzotriazole (B28993) chemistry offers a powerful platform for heterocyclic synthesis. researchgate.net Benzotriazole derivatives can react with reagents like benzenesulfonyl chloride to acylate the nitrogen atom of the benzotriazolyl moiety. scispace.com These functionalized benzotriazoles can then serve as versatile intermediates in subsequent transformations to build more complex ring systems. The benzoyl group within the sulfonyl chloride reagent adds another layer of functionality that can be exploited in multi-step synthetic sequences.
Derivatization of Biological Building Blocks (e.g., Amino Acids, Carbohydrates)
The derivatization of biological building blocks is essential for various applications, including peptide synthesis, metabolic profiling, and the development of prodrugs. The reactive nature of sulfonyl chlorides makes them suitable for modifying nucleophilic functional groups present in amino acids and, to a lesser extent, carbohydrates.
The reaction of benzenesulfonyl chloride with amines is the basis of the Hinsberg test, a classical method for distinguishing primary, secondary, and tertiary amines. wikipedia.org This same reaction can be applied to the amino group of amino acids to form stable N-sulfonylated derivatives. This derivatization is often used in analytical chemistry to improve the chromatographic and mass spectrometric properties of these polar molecules. nih.gov Using 4-benzoyl-benzenesulfonyl chloride would introduce a strong chromophore (the benzoyl group), enhancing detection by UV-Vis spectroscopy, and also increasing the molecular weight and hydrophobicity, which can be advantageous for mass spectrometry and reversed-phase liquid chromatography. nih.govnih.gov
While derivatization of the multiple hydroxyl groups on carbohydrates with sulfonyl chlorides can be complex, selective reactions are possible under controlled conditions. The resulting sulfonate esters are excellent leaving groups and can be used to introduce other functional groups onto the carbohydrate scaffold. The use of 4-benzoyl-benzenesulfonyl chloride would install a bulky, UV-active group that could influence the stereochemical outcome of subsequent reactions or facilitate purification and analysis.
Computational and Theoretical Approaches to Understanding Benzenesulfonyl Chloride, 4 Benzoyl
Density Functional Theory (DFT) Studies on Reactivity and Transition States
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 4-benzoylbenzenesulfonyl chloride, DFT studies can provide a detailed understanding of its reactivity and the transition states of reactions it undergoes.
Researchers utilize DFT to calculate various molecular properties that are key indicators of reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the kinetic stability of a molecule. A smaller gap suggests that the molecule is more polarizable and reactive. For 4-benzoylbenzenesulfonyl chloride, the electron-withdrawing nature of both the sulfonyl chloride and the benzoyl groups is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack.
DFT calculations can also map the molecular electrostatic potential (MEP), which illustrates the charge distribution on the molecule's surface. For 4-benzoylbenzenesulfonyl chloride, the MEP would likely show a region of high positive potential around the sulfur atom of the sulfonyl chloride group and the carbonyl carbon of the benzoyl group, indicating these as the primary sites for nucleophilic attack.
Furthermore, DFT is instrumental in locating and characterizing transition state structures for reactions involving 4-benzoylbenzenesulfonyl chloride. By calculating the energy profile along a reaction coordinate, chemists can determine the activation energy, providing a quantitative measure of the reaction's feasibility. For instance, in a substitution reaction at the sulfonyl chloride group, DFT can model the approach of a nucleophile, the formation of a transient intermediate, and the departure of the chloride leaving group.
Table 1: Hypothetical DFT-Calculated Properties for 4-benzoylbenzenesulfonyl chloride
| Property | Calculated Value | Significance |
| HOMO Energy | -7.5 eV | Indicates the energy of the outermost electrons. |
| LUMO Energy | -2.1 eV | Indicates the energy of the lowest empty molecular orbital. |
| HOMO-LUMO Gap | 5.4 eV | Reflects the chemical reactivity and stability. |
| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.
Mechanistic Probing via Quantum Chemical Calculations
Quantum chemical calculations, including but not limited to DFT, offer a deep dive into the mechanisms of chemical reactions. For 4-benzoylbenzenesulfonyl chloride, these calculations can be used to explore various reaction pathways and identify the most energetically favorable one.
One common application is in the study of nucleophilic substitution reactions at the sulfonyl group. Quantum chemical calculations can distinguish between a concerted (SN2-like) mechanism and a stepwise mechanism involving a trigonal bipyramidal intermediate. By calculating the energies of all stationary points on the potential energy surface (reactants, intermediates, transition states, and products), a detailed reaction mechanism can be constructed.
In Silico Predictions of Chemical Behavior and Interactions
In silico methods encompass a wide range of computational tools used to predict the properties and behavior of molecules. For 4-benzoylbenzenesulfonyl chloride, these predictions can range from physicochemical properties to potential biological interactions.
Quantitative Structure-Activity Relationship (QSAR) models, a form of in silico prediction, can be used to correlate the structural features of 4-benzoylbenzenesulfonyl chloride with its chemical or biological activity. By comparing it to a database of known compounds, it may be possible to predict its potential as, for example, an enzyme inhibitor or a signaling molecule, based on its structural motifs.
Molecular docking simulations are another powerful in silico technique. These simulations can predict how 4-benzoylbenzenesulfonyl chloride might bind to the active site of a protein. This is particularly relevant in drug discovery and design, where understanding the non-covalent interactions between a small molecule and a biological target is crucial. The benzoyl and sulfonyl chloride groups would be key features in determining the binding orientation and affinity.
Table 2: Predicted Physicochemical Properties of 4-benzoylbenzenesulfonyl chloride
| Property | Predicted Value | Method |
| Molar Mass | 278.72 g/mol | Calculation from atomic masses |
| LogP | 3.5 | In silico prediction (e.g., ALOGPS) |
| Water Solubility | Low | In silico prediction |
| pKa | Not applicable | In silico prediction |
Note: These values are predictions based on the molecular structure.
Molecular Modeling of Structural and Electronic Effects on Reactivity and Selectivity
Molecular modeling allows for the three-dimensional visualization and manipulation of molecular structures, providing insights into how structural and electronic factors influence reactivity and selectivity. For 4-benzoylbenzenesulfonyl chloride, modeling can reveal important conformational preferences and steric effects.
The dihedral angle between the two phenyl rings is a key structural parameter. Molecular mechanics or quantum chemical calculations can determine the most stable conformation, which is likely a non-planar arrangement to minimize steric hindrance between the rings. This conformation will, in turn, affect the accessibility of the reactive sites.
Natural Bond Orbital (NBO) analysis is a computational technique that can be applied to the modeled structure to understand the electronic effects in detail. NBO analysis can quantify the delocalization of electron density and the nature of the bonding within the molecule. For 4-benzoylbenzenesulfonyl chloride, it could be used to analyze the conjugation between the benzoyl group, the central phenyl ring, and the sulfonyl chloride group, and how this influences the reactivity of the molecule. For instance, the electron-withdrawing power of the sulfonyl chloride group can be quantified by examining the occupancy of the relevant orbitals.
Spectroscopic Predictions and Correlations
Computational chemistry provides powerful tools for predicting various types of spectra, which can then be correlated with experimental data to confirm the structure of a compound. For 4-benzoylbenzenesulfonyl chloride, predicted spectra can aid in its characterization.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. For 4-benzoylbenzenesulfonyl chloride, these calculations would predict characteristic stretching frequencies for the S=O bonds in the sulfonyl group (typically in the range of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹), the C=O bond of the benzoyl group (around 1650-1680 cm⁻¹), and the S-Cl bond (around 500-600 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are a common method for predicting NMR chemical shifts. For ¹H and ¹³C NMR spectra of 4-benzoylbenzenesulfonyl chloride, these calculations can help in the assignment of peaks in the experimental spectra, especially for the complex aromatic regions. The predicted chemical shifts would be influenced by the electron-withdrawing effects of the substituents.
Table 3: Predicted Spectroscopic Data for 4-benzoylbenzenesulfonyl chloride
| Spectroscopy | Predicted Feature | Wavenumber/Chemical Shift |
| IR | S=O asymmetric stretch | ~1380 cm⁻¹ |
| IR | S=O symmetric stretch | ~1180 cm⁻¹ |
| IR | C=O stretch | ~1660 cm⁻¹ |
| ¹³C NMR | Carbonyl Carbon | ~195 ppm |
| ¹³C NMR | Carbon attached to S | ~145 ppm |
| ¹H NMR | Aromatic Protons | 7.5 - 8.2 ppm |
Note: These are typical predicted values and may vary depending on the computational method and level of theory.
Future Research Trajectories for Benzenesulfonyl Chloride, 4 Benzoyl Chemistry
Development of Green Chemistry Methodologies for Synthesis and Application
The synthesis of arylsulfonyl chlorides has traditionally relied on methods that are often not environmentally benign. Future research will undoubtedly prioritize the development of greener synthetic routes to 4-benzoylbenzenesulfonyl chloride, focusing on the principles of atom economy, waste reduction, and the use of safer reagents and solvents.
One promising avenue is the adoption of oxidative chlorination of corresponding thiols or disulfides using milder and more sustainable oxidants. For instance, methods utilizing sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in sustainable solvents like water, ethanol, or deep eutectic solvents have shown success for other sulfonamides and could be adapted. researchgate.net Another eco-friendly approach involves the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which offers the advantage of recycling the succinimide byproduct. organic-chemistry.org
Furthermore, palladium-catalyzed chlorosulfonylation of arylboronic acids presents a modern and versatile method for preparing arylsulfonyl chlorides under mild conditions with excellent functional group tolerance. nih.gov Adapting this methodology to the synthesis of 4-benzoylbenzenesulfonyl chloride from the corresponding boronic acid would be a significant step towards a more sustainable process. The development of photocatalytic methods, such as those using heterogeneous carbon nitride photocatalysts, also offers a sustainable alternative to traditional Sandmeyer-type reactions for the synthesis of sulfonyl chlorides from diazonium salts. nih.gov
The following table summarizes potential green chemistry approaches for the synthesis of 4-benzoylbenzenesulfonyl chloride:
| Green Chemistry Approach | Key Features | Potential Advantages for 4-Benzoylbenzenesulfonyl Chloride Synthesis |
| Oxidative Chlorination with NaDCC·2H₂O | Use of a mild oxidant in sustainable solvents (e.g., water, ethanol). | Reduced use of hazardous reagents and volatile organic compounds. |
| NCS-mediated Chlorosulfonation | Utilizes N-chlorosuccinimide and allows for byproduct recycling. | Improved atom economy and a more circular synthetic process. |
| Palladium-Catalyzed Chlorosulfonylation | Employs a catalytic amount of palladium to couple arylboronic acids with a sulfur dioxide source. | High functional group tolerance and mild reaction conditions. |
| Heterogeneous Photocatalysis | Uses a reusable photocatalyst and visible light to drive the reaction. | Avoids the use of stoichiometric metal reagents and harsh conditions. |
Exploration of Catalytic and Stereoselective Transformations Involving the Compound
The development of novel catalytic and stereoselective transformations involving 4-benzoylbenzenesulfonyl chloride is a rich area for future investigation. The presence of both a sulfonyl chloride and a benzoyl group offers multiple sites for catalytic functionalization.
Future research could explore the catalytic reduction of the sulfonyl chloride moiety to a thiophenol, which can then be used in various coupling reactions. While the catalytic hydrogenation of aromatic sulfonyl chlorides has been studied, optimizing this process for substrates with a ketone functionality like the benzoyl group would be a key challenge. acs.org
The sulfonyl chloride group is a versatile handle for introducing the 4-benzoylbenzenesulfonyl moiety onto other molecules. Catalytic cross-coupling reactions, such as CuI-catalyzed sulfonylation of organozinc reagents, could be explored to form new C-S bonds and synthesize a variety of sulfone derivatives. rsc.org
In the realm of stereoselective synthesis, while 4-benzoylbenzenesulfonyl chloride itself is not chiral, it could be used to derivatize chiral alcohols or amines. The resulting sulfonates or sulfonamides could then serve as substrates in stereoselective reactions, where the bulky 4-benzoylphenylsulfonyl group might influence the stereochemical outcome. Further research could also focus on developing chiral catalysts that can engage in enantioselective reactions at either the sulfonyl chloride or the benzoyl carbonyl group.
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis and derivatization of 4-benzoylbenzenesulfonyl chloride into flow chemistry and automated synthesis platforms represents a significant leap forward in terms of efficiency, safety, and scalability. Continuous-flow processes offer superior control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for potentially hazardous reactions.
The synthesis of arylsulfonyl chlorides is often exothermic and can involve corrosive reagents, making it an ideal candidate for flow chemistry. By performing the synthesis in a continuous flow reactor, heat transfer can be managed more effectively, and the inventory of hazardous materials at any given time is minimized.
Furthermore, automated platforms can be developed for the high-throughput synthesis of libraries of derivatives from 4-benzoylbenzenesulfonyl chloride. By coupling the sulfonyl chloride with a diverse range of amines, alcohols, or other nucleophiles in an automated fashion, researchers can rapidly generate a large number of compounds for biological screening or materials science applications. This approach would accelerate the discovery of new molecules with desired properties.
Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights
Future research should focus on obtaining and analyzing the 1H NMR, 13C NMR, and mass spectra of 4-benzoylbenzenesulfonyl chloride. For comparison, the 1H NMR spectrum of 4-fluorobenzenesulfonyl chloride shows signals in the aromatic region, with coupling constants indicative of the substitution pattern. Similarly, the 1H NMR spectrum of 4-chlorobenzenesulfonyl chloride exhibits characteristic aromatic proton signals. organic-chemistry.org The mass spectrum of 4-chlorobenzenesulfonyl chloride provides information about its fragmentation pattern under electron ionization. scholaris.ca
Predicted 1H NMR Spectral Features for 4-Benzoylbenzenesulfonyl Chloride:
A complex multiplet system in the aromatic region (approximately 7.5-8.5 ppm) corresponding to the protons of the two phenyl rings.
Distinct signals for the protons ortho and meta to the sulfonyl chloride and benzoyl groups.
Advanced techniques such as 2D NMR spectroscopy (COSY, HSQC, HMBC) will be crucial for the unambiguous assignment of all proton and carbon signals. In-situ spectroscopic monitoring of reactions involving 4-benzoylbenzenesulfonyl chloride, using techniques like ReactIR or Raman spectroscopy, can provide valuable kinetic and mechanistic data. Electrochemical studies, similar to those performed on nitro-substituted benzenesulfonyl chlorides, could also offer insights into its electron transfer properties and reaction pathways. scholaris.cacdnsciencepub.com
Design of Novel Reagents and Derivatives with Tunable Reactivity and Specificity
The 4-benzoylbenzenesulfonyl chloride scaffold is a versatile platform for the design of novel reagents and derivatives with tailored properties. The benzophenone (B1666685) moiety is a well-known photosensitizer, and its incorporation into the benzenesulfonyl chloride structure opens up possibilities for creating new photo-responsive reagents.
Future research could focus on synthesizing a range of sulfonamides and sulfonate esters from 4-benzoylbenzenesulfonyl chloride and evaluating their biological activities. The benzimidazole-sulfonyl scaffold, for example, is known to exhibit a wide range of biological activities, and derivatives of 4-benzoylbenzenesulfonyl chloride could lead to new therapeutic agents. nih.gov The synthesis of 2-aryl-4-benzoyl-imidazoles, which have shown potential as anticancer agents, also provides a template for designing new bioactive molecules.
The reactivity of the sulfonyl chloride can be tuned by modifying the substitution pattern on either of the aromatic rings. This could lead to the development of new protecting groups for amines and alcohols with specific cleavage conditions. Furthermore, the benzoyl group can be functionalized to introduce additional reactive sites or to modulate the electronic properties of the molecule. For instance, the synthesis of hydroxy-benzophenone derivatives and their subsequent reaction with sulfonyl chlorides has been reported, suggesting a pathway for creating more complex structures.
Q & A
Q. What controls are essential in kinetic studies of 4-benzoylbenzenesulfonyl chloride hydrolysis?
- Methodological Answer :
- Temperature Control : Use a thermostated bath (±0.1°C).
- pH Buffers : Maintain constant pH (e.g., phosphate buffer at pH 7.4 for physiological relevance).
- Blank Runs : Subtract background hydrolysis rates by omitting the nucleophile.
- Analytical Controls : Quantify chloride release via argentometric titration or ion chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
